molecular formula C11H17N3O B1283707 2-Morpholin-4-yl-2-pyridin-2-ylethanamine CAS No. 933735-22-9

2-Morpholin-4-yl-2-pyridin-2-ylethanamine

Cat. No.: B1283707
CAS No.: 933735-22-9
M. Wt: 207.27 g/mol
InChI Key: GNWXOVBWLWNRLH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Morpholin-4-yl-2-pyridin-2-ylethanamine typically involves the reaction of pyridine derivatives with morpholine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .

Industrial Production Methods

Industrial production of this compound may involve bulk synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The process is optimized for large-scale production, ensuring that the compound meets the required purity standards .

Chemical Reactions Analysis

Types of Reactions

2-Morpholin-4-yl-2-pyridin-2-ylethanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

2-Morpholin-4-yl-2-pyridin-2-ylethanamine is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Morpholin-4-yl-2-pyridin-2-ylethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context of its use. The pathways involved typically include binding to active sites or allosteric sites on proteins, leading to changes in their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Morpholin-4-yl-2-pyridin-2-ylethylamine
  • 2-Morpholin-4-yl-2-pyridin-2-ylmethanamine
  • 2-Morpholin-4-yl-2-pyridin-2-ylpropanamine

Uniqueness

2-Morpholin-4-yl-2-pyridin-2-ylethanamine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a morpholine ring and a pyridine ring makes it particularly useful in various research applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

2-morpholin-4-yl-2-pyridin-2-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c12-9-11(10-3-1-2-4-13-10)14-5-7-15-8-6-14/h1-4,11H,5-9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNWXOVBWLWNRLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CN)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50588005
Record name 2-(Morpholin-4-yl)-2-(pyridin-2-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50588005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933735-22-9
Record name 2-(Morpholin-4-yl)-2-(pyridin-2-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50588005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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